
Tris(2-cyanoethyl)amine
Overview
Description
Propanenitrile, 3,3’,3’‘-nitrilotris- is a chemical compound with the molecular formula C₉H₁₂N₄ and a molecular weight of 176.2184 g/mol . It is also known by other names such as propionitrile, 3,3’,3’‘-nitrilotri-, and 3,3’,3’'-nitrilotripropionitrile . This compound is characterized by the presence of three nitrile groups attached to a central nitrogen atom, forming a trisubstituted amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3,3’,3’'-nitrilotris- can be synthesized through various synthetic routes. One common method involves the reaction of acrylonitrile with ammonia in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3,3’,3’'-nitrilotris- often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’,3’'-nitrilotris- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
Organic Synthesis
Building Block for Nitrogen-Containing Compounds
Tris(2-cyanoethyl)amine serves as a crucial building block in the synthesis of various nitrogen-containing compounds, particularly tertiary amines. Its ability to undergo multiple reaction pathways allows for the creation of complex nitrogenous structures essential in pharmaceuticals and agrochemicals.
Formation of Quaternary Ammonium Salts
The compound can also participate in reactions that lead to the formation of quaternary ammonium salts. This property is useful in coordination chemistry and catalysis, expanding its utility in synthetic organic chemistry.
Materials Science
Stabilization of Perovskite Materials
Recent studies have highlighted the role of this compound in enhancing the stability of mixed-cation perovskites under humid and thermal stress conditions. The incorporation of this compound into perovskite precursors has been shown to significantly improve their structural and optoelectronic properties, making them suitable for high-performance photovoltaic applications . Specifically, perovskite films containing this compound maintained their stability even after prolonged exposure to high humidity and temperature, demonstrating its potential in solar cell technology .
Pharmaceutical Applications
Potential Biological Interactions
While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential interactions with biological systems. The presence of cyano groups may impart some level of toxicity; therefore, further studies are warranted to explore any pharmacological properties or biological mechanisms involved. Additionally, its derivatives are being investigated for their roles in drug development and delivery systems.
Chemical Research
Preparation of Tertiary Amines
this compound has been utilized as a precursor for the stepwise preparation of tertiary amines through selective oxidation and subsequent reactions involving organozinc halides. This methodology showcases its importance in developing novel amine derivatives with potential applications across various chemical industries .
Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Tris(2-hydroxyethyl)amine | N(CH₂CH₂OH)₃ | Hydroxy groups provide different reactivity profiles. |
Triethylamine | N(CH₂CH₃)₃ | Lacks cyano groups; primarily used as a base. |
Trimethylamine | N(CH₃)₃ | Simple structure; widely used in organic synthesis. |
N,N,N',N'-Tetraethylethylenediamine | N(CH₂CH₃)₄(NH₂) | Contains amine functionality; different reactivity. |
This compound's unique feature lies in its three cyanoethyl groups, which allow for specific interactions that are not possible with other amine derivatives, making it particularly valuable in synthetic applications.
Mechanism of Action
The mechanism of action of propanenitrile, 3,3’,3’'-nitrilotris- involves its interaction with molecular targets through its nitrile groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modulation of their activity. The compound’s trisubstituted structure allows for multiple points of interaction, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A simpler nitrile compound with a single nitrile group.
Benzonitrile: Contains a nitrile group attached to a benzene ring.
Malononitrile: Features two nitrile groups attached to a central carbon atom.
Uniqueness
Propanenitrile, 3,3’,3’'-nitrilotris- is unique due to its trisubstituted amine structure, which provides multiple reactive sites for chemical transformations. This structural feature distinguishes it from simpler nitrile compounds and enhances its versatility in various applications .
Biological Activity
Tris(2-cyanoethyl)amine, with the chemical formula and CAS number 7528-78-1, is a nitrogen-containing organic compound characterized by three cyanoethyl functional groups attached to a central nitrogen atom. This compound has garnered interest due to its unique structural properties, although its specific biological activities are not extensively documented. Below is a detailed exploration of its biological activity, including potential interactions, toxicity, and relevant research findings.
Chemical Structure and Properties
This compound is represented structurally as follows:
This tripodal ligand configuration suggests potential for complexation with metal ions, which may have implications in various biological systems and synthetic applications. The compound exhibits a melting point of 60 °C and a boiling point of 140 °C, indicating its stability under moderate conditions .
Toxicity and Safety Profile
The presence of cyano groups in this compound raises concerns regarding its toxicity. It is classified as toxic if ingested or inhaled and can cause severe skin burns and eye damage. Safety data indicate that exposure should be minimized, highlighting the need for careful handling in laboratory settings .
Case Studies and Research Findings
- Ligand Behavior : Research indicates that this compound may behave as a tripodal ligand, potentially interacting with metal ions in coordination complexes . This property could be leveraged in drug design or catalysis within biological contexts.
- Synthetic Applications : The compound has been utilized in synthetic chemistry to prepare various derivatives, including tertiary amines through stepwise alkylation processes. These derivatives may exhibit distinct biological activities that warrant investigation .
- Reactivity Studies : Interaction studies have primarily focused on its reactivity in synthetic chemistry rather than direct biological interactions. Its ability to form quaternary ammonium salts suggests potential applications in drug delivery systems or as a precursor for biologically active compounds .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar nitrogen-containing compounds is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
Tris(2-hydroxyethyl)amine | N(CH₂CH₂OH)₃ | Hydroxy groups provide different reactivity profiles. |
Triethylamine | N(CH₂CH₃)₃ | Lacks cyano groups; primarily used as a base. |
Trimethylamine | N(CH₃)₃ | Simple structure; widely used in organic synthesis. |
N,N,N',N'-Tetraethylethylenediamine | N(CH₂CH₃)₄(NH₂) | Contains amine functionality; different reactivity. |
The presence of three cyanoethyl groups in this compound imparts distinct chemical properties compared to these similar compounds, making it particularly valuable for specific applications in synthetic chemistry.
Q & A
Basic Questions
Q. What synthetic methods are effective for producing Tris(2-cyanoethyl)amine, and what are their key advantages?
this compound can be synthesized via microwave-assisted nucleophilic substitution using acrylonitrile and aqueous ammonia in a 3:1 molar ratio. This method employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) under microwave irradiation (80°C, 20 minutes), achieving yields up to 90% . Advantages include rapid reaction kinetics, reduced energy consumption, and higher purity compared to traditional heating methods.
Q. Which analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- Infrared (IR) spectroscopy to confirm the presence of cyano (C≡N) and amine (N–H) functional groups.
- Elemental analysis to verify stoichiometry and purity.
- Nuclear Magnetic Resonance (NMR) (if accessible) for structural elucidation of the trisubstituted amine backbone .
Q. What are the essential safety protocols when handling this compound?
- Use nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store in a cool, dry environment away from oxidizing agents.
- Dispose of waste via certified hazardous waste facilities .
Advanced Research Questions
Q. How can microwave irradiation parameters be optimized to enhance the synthesis efficiency of this compound?
Optimize microwave power (e.g., 300–600 W), irradiation time (15–30 minutes), and temperature (70–90°C) to balance reaction speed and yield. For example, increasing power reduces reaction time but may cause side reactions. Systematic testing via Design of Experiments (DoE) can identify optimal conditions .
Q. What role do phase-transfer catalysts play in the nucleophilic substitution reactions during this compound synthesis?
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate the transfer of ammonia (a polar nucleophile) into the organic phase containing acrylonitrile. This enhances interfacial reactivity , accelerates substitution, and minimizes hydrolysis byproducts. Catalyst concentration (0.5–2 mol%) critically impacts yield and reaction kinetics .
Q. How should researchers reconcile conflicting data on reaction yields when synthesizing this compound under varying conditions?
Discrepancies often arise from differences in molar ratios , catalyst loading , or microwave calibration . To resolve contradictions:
Properties
IUPAC Name |
3-[bis(2-cyanoethyl)amino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPYNRGACGNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC#N)CCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064732 | |
Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7528-78-1 | |
Record name | 3,3′,3′′-Nitrilotris[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7528-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,3',3''-Nitrilotripropanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007528781 | |
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Record name | 7528-78-1 | |
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Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
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Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064732 | |
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Record name | Tris(2-cyanoethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3,3',3''-Nitrilotripropanenitrile | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7HFR7YMX | |
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